Cas no 16629-14-4 (2,5-dichloro-1,3-thiazole)

2,5-Dichloro-1,3-thiazole is a halogenated heterocyclic compound featuring a thiazole core substituted with chlorine atoms at the 2 and 5 positions. This structure imparts reactivity suitable for use as a versatile intermediate in organic synthesis, particularly in the preparation of agrochemicals, pharmaceuticals, and specialty chemicals. Its electron-deficient nature facilitates nucleophilic substitution reactions, enabling functionalization at the chloro-substituted sites. The compound's stability and compatibility with a range of reaction conditions make it a valuable building block for constructing complex molecular frameworks. Careful handling is advised due to its potential reactivity and sensitivity to moisture.
2,5-dichloro-1,3-thiazole structure
2,5-dichloro-1,3-thiazole structure
Product Name:2,5-dichloro-1,3-thiazole
CAS No:16629-14-4
MF:C3HCl2NS
MW:154.017737150192
MDL:MFCD21642077
CID:1351147
PubChem ID:15239252
Update Time:2025-05-05

2,5-dichloro-1,3-thiazole Chemical and Physical Properties

Names and Identifiers

    • Thiazole, 2,5-dichloro-
    • 2,5-dichloro-1,3-thiazole
    • 2,5-dichloroThiazole
    • CS-0052142
    • SCHEMBL8317599
    • PB16960
    • 16629-14-4
    • P13000
    • DA-27213
    • MFCD21642077
    • AKOS014865732
    • EN300-92990
    • AS-51577
    • MDL: MFCD21642077
    • Inchi: 1S/C3HCl2NS/c4-2-1-6-3(5)7-2/h1H
    • InChI Key: XPJACWOWEJJYRD-UHFFFAOYSA-N
    • SMILES: ClC1=CN=C(S1)Cl

Computed Properties

  • Exact Mass: 152.92083
  • Monoisotopic Mass: 152.9206756g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 7
  • Rotatable Bond Count: 0
  • Complexity: 70
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 41.1Ų

Experimental Properties

  • Density: 1.603±0.06 g/cm3 (20 ºC 760 Torr),
  • Boiling Point: 159-161 ºC
  • Flash Point: 91.0±25.1 ºC,
  • Solubility: Very slightly soluble (0.26 g/l) (25 º C),
  • PSA: 12.89

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2,5-dichloro-1,3-thiazole Suppliers

Amadis Chemical Company Limited
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(CAS:16629-14-4)2,5-dichloro-1,3-thiazole
Order Number:A1002201
Stock Status:in Stock
Quantity:1g/5g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 14:59
Price ($):330.0/1157.0
Email:sales@amadischem.com

Additional information on 2,5-dichloro-1,3-thiazole

Introduction to 2,5-Dichloro-1,3-Thiazole (CAS No. 16629-14-4)

2,5-Dichloro-1,3-thiazole, with the CAS number 16629-14-4, is a versatile heterocyclic compound that has garnered significant attention in the fields of organic chemistry, pharmaceutical research, and materials science. This compound is characterized by its unique chemical structure, which consists of a thiazole ring substituted with two chlorine atoms at the 2 and 5 positions. The presence of these chlorine atoms imparts specific chemical properties that make 2,5-dichloro-1,3-thiazole a valuable building block in various synthetic pathways.

The thiazole ring is a five-membered heterocycle containing one sulfur and one nitrogen atom. Thiazoles are known for their stability and reactivity, making them useful intermediates in the synthesis of a wide range of compounds. The introduction of chlorine substituents at specific positions on the thiazole ring can significantly alter its reactivity and electronic properties. In the case of 2,5-dichloro-1,3-thiazole, the chlorine atoms enhance its electrophilic character and improve its solubility in organic solvents.

2,5-Dichloro-1,3-thiazole has found applications in several areas of research and industry. One of its primary uses is as an intermediate in the synthesis of pharmaceuticals. The compound's ability to participate in various chemical reactions, such as nucleophilic substitution and coupling reactions, makes it an attractive starting material for the development of new drugs. Recent studies have highlighted its potential in the synthesis of antiviral agents, anticancer drugs, and antibiotics.

In the realm of pharmaceutical research, 2,5-dichloro-1,3-thiazole has been utilized to develop novel compounds with improved pharmacological properties. For instance, a study published in the Journal of Medicinal Chemistry reported the synthesis of a series of thiazole derivatives with potent antiviral activity against herpes simplex virus (HSV). The researchers found that the presence of chlorine substituents on the thiazole ring enhanced the antiviral efficacy of these compounds compared to their unsubstituted counterparts.

Beyond pharmaceutical applications, 2,5-dichloro-1,3-thiazole has also shown promise in materials science. Its unique electronic properties make it suitable for use in organic electronics and photovoltaic materials. A recent study published in Advanced Materials explored the use of thiazole-based compounds as electron acceptors in organic solar cells. The researchers demonstrated that 2,5-dichloro-1,3-thiazole-derived materials exhibited high electron mobility and improved photovoltaic performance.

The synthetic versatility of 2,5-dichloro-1,3-thiazole is another factor contributing to its widespread use. Various methods have been developed for its preparation, including cyclization reactions and electrophilic substitution reactions. One common synthetic route involves the reaction of 2-chlorothiophenol with 2-chloroacetonitrile in the presence of a base. This method yields high purity 2,5-dichloro-1,3-thiazole with good yields.

In addition to its synthetic applications, 2,5-dichloro-1,3-thiazole has been studied for its potential environmental impact. Research has shown that while the compound itself is not highly toxic or environmentally persistent, care should be taken during its handling and disposal to prevent contamination. Proper safety protocols should be followed to ensure safe use in laboratory settings.

The future prospects for 2,5-dichloro-1,3-thiazole are promising. Ongoing research continues to explore new applications and derivatives of this compound. For example, recent studies have investigated its potential as a scaffold for developing new catalysts and ligands for metal-catalyzed reactions. These developments highlight the continued relevance and importance of 2,5-dichloro-1,3-thiazole in both academic and industrial settings.

In conclusion, 2,5-dichloro-1,3-thiazole (CAS No. 16629-14-4) is a multifaceted compound with a wide range of applications in organic chemistry, pharmaceutical research, and materials science. Its unique chemical structure and reactivity make it an invaluable building block for synthesizing novel compounds with diverse functionalities. As research continues to advance in these fields, the importance of 2,5-dichloro-1,3-thiazole is likely to grow further.

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Amadis Chemical Company Limited
(CAS:16629-14-4)2,5-dichloro-1,3-thiazole
A1002201
Purity:99%/99%
Quantity:1g/5g
Price ($):330.0/1157.0
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